5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole
Description
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole is a heterocyclic organic compound featuring a central oxazole ring substituted with a chloromethyl group at position 5, a methyl group at position 4, and a 4-ethoxyphenyl group at position 2. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The chloromethyl group at position 5 provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |
InChI Key |
XREOCCQSRKNGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with methylamine to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution with amines, thiols, and alcohols under mild conditions. Key findings include:
This reactivity enables the introduction of functionalized side chains for pharmacological applications .
Suzuki–Miyaura Cross-Coupling at the Ethoxyphenyl Ring
The 4-ethoxyphenyl group participates in palladium-catalyzed couplings, leveraging its electron-rich aromatic system:
Coupling reactions expand structural diversity for anticancer agent development .
Oxidation and Reduction Reactions
Controlled oxidation and reduction modify the oxazole core and substituents:
| Reaction Type | Reagent | Conditions | Product | Key Outcome | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | H<sub>2</sub>O, 70°C, 6 h | Oxazole-4-carboxylic acid derivative | Improved water solubility | |
| Reduction | NaBH<sub>4</sub>, NiCl<sub>2</sub> | EtOH, RT, 4 h | 5-(Hydroxymethyl)-substituted oxazole | Retained ring aromaticity |
Oxidation targets the methyl group, while reduction preserves the heterocycle.
Friedel–Crafts Acylation
The ethoxyphenyl group directs electrophilic aromatic substitution:
| Acylating Agent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | AlCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT, 12 h | 4-Ethoxy-3-acetylphenyl-substituted oxazole | 88% |
This reaction installs electron-withdrawing groups to modulate electronic properties .
Cyclization Reactions
The chloromethyl group facilitates macrocycle formation:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Ethylenediamine | AgClO<sub>4</sub>, CH<sub>3</sub>CN, 60°C, 48 h | 12-Membered oxazole-polyamine macrocycle | Antimicrobial candidate |
Cyclization products exhibit enhanced biological activity due to conformational rigidity .
Mechanistic Insights
-
Substitution : Ag<sup>+</sup> in AgClO<sub>4</sub> polarizes the C–Cl bond, accelerating nucleophilic attack .
-
Coupling : Pd<sup>0</sup>/Pd<sup>II</sup> cycles enable aryl–aryl bond formation via oxidative addition and transmetalation .
-
Oxidation : Mn<sup>VII</sup> in KMnO<sub>4</sub> abstracts hydrogen from the methyl group, forming a carboxylate.
Stability Considerations
-
Thermal : Stable below 150°C; decomposes via C–Cl cleavage at higher temperatures.
-
pH Sensitivity : Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
This compound’s versatility positions it as a critical intermediate in medicinal chemistry and materials science.
Scientific Research Applications
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole can be compared to analogous oxazole and thiazole derivatives. Key differences arise from variations in substituents, halogen types, and heteroatom composition, which influence physical properties, reactivity, and biological activity.
Halogen Substitution: Chloro vs. Bromo Derivatives
Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) from , and 4 demonstrate that halogen type minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii (Cl: 1.80 Å; Br: 1.95 Å). Both compounds exhibit nearly identical triclinic crystal structures (space group P̄1) but show adjusted intermolecular interactions. These halogen variations may also influence binding affinity in therapeutic applications, as seen in antimicrobial activity studies of related compounds .
Heterocycle Core: Oxazole vs. Thiazole
Replacing the oxazole oxygen with sulfur yields thiazole derivatives, such as 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (CAS 317319-28-1). Key differences include:
- Electronic Properties : Thiazoles are less electron-rich due to sulfur’s lower electronegativity compared to oxygen, altering reactivity in electrophilic substitutions.
- Biological Activity: Thiazole derivatives often exhibit enhanced antimicrobial activity, as sulfur participates in stronger non-covalent interactions (e.g., hydrogen bonding) with biological targets.
- Physical Properties : The thiazole analog has a higher melting point (109–112°C) compared to oxazoles, likely due to increased molecular symmetry and packing efficiency .
Substituent Position and Type
- 4-Ethoxyphenyl vs. 3-Fluorophenyl: The compound 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole (CAS 884504-76-1) differs in the substituent’s position and electronic nature.
- tert-Butyl Substitution : The compound 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole (CAS 2059941-85-2) introduces steric hindrance via the bulky tert-butyl group. This reduces rotational freedom and may limit interactions with enzymatic binding pockets compared to the smaller ethoxyphenyl group .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Biological Activity | Key Feature |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₄ClNO₂ | 4-Ethoxyphenyl, Chloromethyl | Not reported | Not reported | High solubility, reactive chloromethyl |
| 4-(Chlorophenyl)-thiazole analog (CAS 317319-28-1) | C₁₁H₉Cl₂NS | 4-Chlorophenyl, Chloromethyl | 109–112 | Antimicrobial | Sulfur enhances binding affinity |
| 4-(3-Fluorophenyl)-oxazole analog (CAS 884504-76-1) | C₁₁H₉ClFNO | 3-Fluorophenyl, Chloromethyl | Not reported | Not reported | Electron-withdrawing substituent |
| Bromo-substituted isostructural compound 5 | C₁₉H₁₄BrF₃N₄S | 4-Bromophenyl, Triazole | Not reported | Antimicrobial (analog data) | Larger halogen alters crystal packing |
Key Research Findings
- Crystal Packing : Halogen size (Cl vs. Br) minimally affects molecular conformation but modifies intermolecular interactions, influencing solubility and crystallinity .
- Electronic Effects : Ethoxy groups improve solubility, whereas fluorine or chlorine enhance electrophilicity and target binding .
- Safety Profile : Chloromethyl groups in oxazoles correlate with higher toxicity risks (e.g., skin irritation), necessitating careful handling .
Biological Activity
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole is an organic compound notable for its oxazole ring structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloromethyl group, an ethoxyphenyl moiety, and a methyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 251.71 g/mol . The presence of these functional groups enhances its potential for various biological applications.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to effects such as:
- Enzyme inhibition : This compound may inhibit certain enzymes involved in cancer cell proliferation.
- Apoptosis induction : It has shown potential in inducing programmed cell death in malignant cells.
Antitumor Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antitumor activity . For instance, structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the antitumor activity of similar compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | CaCo-2 (Colon) | 7.2 |
| Compound C | MCF-7 (Breast) | 3.6 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxazole derivatives. The following table presents Minimum Inhibitory Concentration (MIC) values for selected compounds against various pathogens:
| Compound | Pathogen | MIC (µg/ml) |
|---|---|---|
| Compound D | Candida albicans | 1.6 |
| Compound E | Aspergillus niger | 3.2 |
| Compound F | Escherichia coli | 2.0 |
These results indicate that oxazole derivatives can be effective against fungal and bacterial infections, highlighting their potential in treating infectious diseases .
Case Studies
Several studies have focused on the biological activity of oxazole derivatives, including:
- Anticancer Study : A recent study evaluated the efficacy of a series of oxazole derivatives against a panel of human tumor cell lines, revealing that some compounds exhibited IC50 values as low as 1.14 µM against renal cancer cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of oxazole derivatives against clinical strains of bacteria and fungi, demonstrating significant inhibition at low concentrations .
- Structure-Activity Relationship (SAR) : Research has established correlations between structural modifications in oxazole compounds and their biological activities, providing insights into optimizing pharmacological properties .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole, and how do reaction conditions influence yield and purity?
The synthesis of oxazole derivatives often involves cyclization or functionalization strategies. For chloromethyl-substituted oxazoles, the Vilsmeier-Haack reaction is a viable method, as demonstrated in the preparation of analogous 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Microwave-assisted synthesis (300 W, 5–6 min) in ethanol with ammonium acetate as a catalyst can improve reaction efficiency and purity by reducing side reactions . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature is critical for controlling regioselectivity and minimizing decomposition of the chloromethyl group.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Single-crystal X-ray diffraction is the gold standard for resolving the 3D structure, particularly for confirming substituent positions (e.g., chloromethyl orientation) and dihedral angles between the oxazole ring and 4-ethoxyphenyl group . Complementary techniques include:
- NMR : H and C NMR to verify substituent integration and coupling patterns.
- IR : Identification of C-Cl (550–850 cm) and oxazole ring vibrations (1600–1650 cm).
- Mass spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns for chlorine .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
The chloromethyl group (-CHCl) is highly electrophilic, making it susceptible to nucleophilic attack (e.g., by amines, thiols, or alkoxides). Kinetic studies using H NMR or HPLC can track substitution rates under varying conditions (solvent polarity, temperature). For example, in polar aprotic solvents like DMF, the reaction with sodium azide may proceed via an S2 mechanism, while steric hindrance from the 4-methyl group on the oxazole ring could slow reactivity . Computational modeling (DFT) can predict transition-state geometries and activation energies .
Q. What computational strategies can predict the regioselectivity of reactions involving this oxazole derivative?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to optimize reaction pathways . For instance:
- Reaction path searches : Identify low-energy intermediates for chloromethyl substitution.
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., chloromethyl carbon) to predict nucleophilic attack sites.
- Machine learning : Train models on existing oxazole reaction datasets to forecast regioselectivity in novel conditions.
Q. How can researchers resolve contradictions in spectroscopic data obtained from different analytical methods?
Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) may arise from dynamic effects (e.g., rotational barriers in solution). Strategies include:
- Variable-temperature NMR : Probe conformational flexibility of the 4-ethoxyphenyl group.
- Cross-validation : Compare experimental X-ray bond lengths/angles with DFT-optimized structures .
- Synchrotron XRD : Higher-resolution data collection to detect minor conformers or disorder in the crystal lattice .
Q. How can kinetic studies elucidate decomposition pathways under thermal or photolytic conditions?
Design a controlled degradation study using:
- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures to identify decomposition thresholds.
- HPLC-MS : Track degradation products (e.g., hydrolysis of the chloromethyl group to -CHOH).
- UV irradiation experiments : Assess photostability and radical formation via ESR spectroscopy. Rate constants derived from Arrhenius plots can inform storage and handling protocols .
Methodological Considerations
- Yield optimization : Use design of experiments (DoE) to screen solvent, catalyst, and temperature combinations .
- Safety protocols : Handle chloromethyl derivatives in fume hoods due to potential genotoxicity .
- Data reproducibility : Standardize crystallization solvents (e.g., ethanol/water mixtures) to ensure consistent crystal packing for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
